MLS1547 is a synthetic small-molecule compound identified through a high-throughput screening campaign for novel D2 dopamine receptor modulators. [ [], [] ] It belongs to the class of quinoline derivatives, which are known to exhibit a wide range of biological activities. In scientific research, MLS1547 serves as a valuable tool for investigating the functional selectivity of the D2 dopamine receptor and exploring potential therapeutic approaches targeting G protein-biased signaling pathways. [ [], [] ]
MLS1547 is a compound that has garnered attention for its role as a biased agonist at the dopamine receptor type 2. This compound has been studied for its potential therapeutic applications, particularly in the context of pituitary tumors and other conditions associated with dopamine signaling. The unique mechanism of action of MLS1547, which involves selective activation of G protein-mediated pathways while inhibiting β-arrestin recruitment, positions it as a significant candidate for further research and application in pharmacology.
MLS1547 is classified as a G protein-biased agonist of the dopamine receptor type 2. This classification highlights its ability to selectively activate certain signaling pathways associated with the receptor, which may lead to different physiological outcomes compared to non-biased agonists.
The synthesis of MLS1547 involves several key steps that utilize established chemical methodologies. The compound is primarily synthesized through a modified Mannich reaction, which incorporates naphthol or nitrogen-containing naphthol analogues as active hydrogen providers. This approach allows for the formation of complex structures that exhibit the desired pharmacological properties .
MLS1547 possesses a specific molecular structure that contributes to its unique biological activity. The compound's structure features functional groups that facilitate interaction with the dopamine receptor type 2.
MLS1547 undergoes several chemical reactions that are crucial for its function as a biased agonist. These reactions primarily involve its interaction with the dopamine receptor type 2.
The mechanism of action of MLS1547 involves selective activation of intracellular signaling pathways associated with dopamine receptor type 2.
Understanding the physical and chemical properties of MLS1547 is essential for its application in scientific research.
MLS1547 has several promising applications in scientific research and potential therapeutic contexts:
MLS1547 (5-chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol) was discovered through a high-throughput screening (HTS) campaign evaluating >380,000 small molecules for dopamine D2 receptor (D2R) modulation [2] [5]. The primary screen employed a calcium mobilization assay in Flp-In T-Rex 293 cells stably transfected with human D2R and a chimeric Gαqi5 protein. This engineered G protein redirects D2R's native Gi/o signaling to the Gq pathway, enabling robust intracellular calcium flux detectable via fluorescent dyes (Fluo-8) [2] [5]. The assay demonstrated exceptional robustness (Z' > 0.5), allowing reliable detection of agonist activity at physiologically relevant dopamine concentrations.
Table 1: High-Throughput Screening Metrics for D2R Modulator Discovery
Parameter | Value |
---|---|
Library Size | >380,000 compounds |
Primary Assay | Calcium mobilization (Gαqi5) |
Cell Line | Flp-In T-Rex 293/hD2R |
Hit Threshold | >50% dopamine response |
Initial Hit Rate | 0.6% (2,288 compounds) |
False Positive Filter | Redox/cytotoxicity counterscreens |
This approach exemplifies a target-directed screening strategy, leveraging receptor engineering to convert Gi/o-coupled signals into a high-throughput-compatible readout [8]. Secondary confirmation involved elimination of false positives via counterscreens for assay interference, redox activity, and cytotoxicity [6].
Primary hits underwent rigorous triage to identify functionally selective ligands. Confirmed agonists were evaluated in orthogonal assays measuring:
MLS1547 emerged as a standout hit due to its dissociated efficacy profile:
Critically, MLS1547 acted as a β-arrestin antagonist, inhibiting dopamine-stimulated β-arrestin recruitment by 85 ± 5% [2] [5]. This functional dissociation was replicated in D2R internalization assays using confocal microscopy in HEK-293 cells and primary striatal neurons, where MLS1547 failed to promote receptor endocytosis despite robust Gαi/o activation [6] [9].
Table 2: Functional Selectivity Profile of MLS1547 at D2R
Signaling Pathway | MLS1547 Efficacy (% vs. Dopamine) | Potency (EC50, nM) |
---|---|---|
cAMP Inhibition (Gαi/o) | 94 ± 6% | 15 ± 2 |
β-arrestin-2 Recruitment | 8 ± 3% | Inactive |
β-arrestin Antagonism | 85 ± 5% inhibition | IC50 = 32 ± 5 nM |
Comprehensive characterization of MLS1547 and 24 structural analogs established a robust structure-functional selectivity relationship (SFSR) profile [2] [6]:
Molecular docking and dynamics simulations revealed that MLS1547's biased signaling stems from its interaction with a hydrophobic pocket formed by transmembrane helices 5 (TM5) and extracellular loop 2 (ECL2) of D2R [6] [10]. Key residues (e.g., Ser193, Leu189) form van der Waals contacts with the quinoline ring, stabilizing a receptor conformation conducive to G protein coupling but incompatible with GRK phosphorylation and β-arrestin recruitment [6].
Table 3: Structure-Activity Relationship of MLS1547 Analogs
Compound Modification | cAMP Inhibition Efficacy (%) | β-arrestin Recruitment Efficacy (%) | Bias Factor (ΔΔlogR/τ) |
---|---|---|---|
MLS1547 (parent) | 94 | 8 | +2.7 |
2-Methylbenzothiazole (Cpd 2) | 82 | 45 | +0.9 |
2-Trifluoromethyl (Cpd 11) | 89 | <10 | +2.5 |
2-Ethyl (Cpd 18) | 75 | 28 | +1.3 |
Benzoxazole replacement | 68 | 52 | +0.4 |
Pharmacogenomic studies demonstrated that natural D2R variants differentially affect MLS1547's bias. The N124H polymorphism (N2.50H) enhanced β-arrestin recruitment potency by 5-fold, while T205M (T5.54M) increased constitutive β-arrestin activity [7]. This highlights how genetic variation modulates biased ligand pharmacology—a crucial consideration for personalized therapeutics.
MLS1547's therapeutic utility was validated in pituitary tumor models. Unlike the unbiased agonist cabergoline, MLS1547 showed minimal antiproliferative effects in prolactinoma cells due to its inability to engage β-arrestin-dependent Akt dephosphorylation [9]. Conversely, it effectively inhibited prolactin secretion via Gαi/o-mediated pathways, demonstrating pathway-specific physiological outcomes [9].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1